chemical structure and properties of 5-(Methoxymethyl)-1-methylpyridin-2-one
chemical structure and properties of 5-(Methoxymethyl)-1-methylpyridin-2-one
An In-Depth Technical Guide to 5-(Methoxymethyl)-1-methylpyridin-2-one[1][2]
Executive Summary
5-(Methoxymethyl)-1-methylpyridin-2-one (CAS: 2140327-26-8) is a functionalized pyridone derivative serving as a critical building block in medicinal chemistry.[1][2][3][4] Structurally, it combines the pharmacologically privileged 2-pyridone scaffold with a methoxymethyl ether side chain at the C5 position and an N-methyl substitution.[1][2] This unique substitution pattern imparts distinct physicochemical properties—enhanced water solubility and hydrogen-bond accepting capability—making it a valuable intermediate for developing antifibrotic agents (analogous to Pirfenidone), kinase inhibitors, and fragment-based drug discovery (FBDD) libraries.[1][2]
This guide details the chemical identity, synthetic pathways, physicochemical profile, and experimental handling of this compound, designed for researchers in organic synthesis and drug development.[2]
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | 5-(Methoxymethyl)-1-methylpyridin-2(1H)-one |
| CAS Number | 2140327-26-8 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| SMILES | CN1C=C(COC)C=CC1=O |
| Core Scaffold | 1-Methyl-2-pyridone (N-methyl-2-pyridone) |
| Key Functional Groups | Lactam (Amide), Ether (Methoxymethyl) |
Structural Features & Electronic Properties
-
Aromaticity vs. Reactivity: The 2-pyridone ring exhibits aromatic character due to resonance delocalization of the nitrogen lone pair into the carbonyl group.[1][2] However, it retains significant alkene-like reactivity at the C3/C4 positions compared to benzene.[1][2]
-
N-Methylation: The N-methyl group locks the tautomeric equilibrium completely in the lactam (2-one) form, preventing conversion to the lactim (2-hydroxypyridine) tautomer.[1][2] This ensures a stable hydrogen-bond acceptor motif at the carbonyl oxygen.[1][2]
-
5-Methoxymethyl Vector: This group acts as a polar, non-ionizable appendage.[1][2] It extends the molecular volume and provides an ether oxygen as a weak hydrogen bond acceptor, often used to probe solvent-exposed regions in protein binding pockets.[1][2]
Synthesis & Manufacturing
The synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one can be approached via two primary robust pathways. Route A is preferred for laboratory-scale synthesis due to the commercial availability of the alcohol precursor.[1][2]
Route A: O-Methylation of 5-(Hydroxymethyl)-1-methylpyridin-2-one (Recommended)
This pathway utilizes a Williamson ether synthesis approach on the pre-functionalized pyridone core.[2]
-
Precursor: 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS: 27330-18-3).[1][2][5]
-
Reagents: Sodium Hydride (NaH) or Silver Oxide (Ag₂O), Methyl Iodide (MeI).[2]
-
Mechanism: Deprotonation of the primary alcohol generates an alkoxide, which undergoes Sₙ2 attack on methyl iodide.[2]
Route B: De Novo Ring Construction (Industrial Scale)
For larger scales, constructing the ring from acyclic precursors or converting a pyridine derivative is more cost-effective.[1][2]
-
Steps:
Visual Synthesis Workflow
Caption: Step-wise synthesis via O-methylation of the hydroxymethyl precursor.[1][2]
Physicochemical Properties
Understanding the physical behavior of this molecule is crucial for assay development and formulation.[2]
| Parameter | Value / Description | Relevance |
| Physical State | Viscous Oil or Low-Melting Solid | Handling requires weighing boats or positive displacement pipettes.[1][2] |
| Solubility | High: DCM, Methanol, DMSOModerate: Water | The ether oxygen and amide carbonyl increase aqueous solubility compared to 5-methyl analogs.[1][2] |
| LogP (Predicted) | ~ -0.2 to 0.1 | Lipophilicity is low, suggesting good distribution in aqueous biological media.[1][2] |
| pKa | Non-ionizable in physiological range | The amide nitrogen is not basic; the ether is neutral.[2] |
| UV Absorption | λmax ~ 300 nm | Characteristic of the 2-pyridone chromophore.[1][2] |
Experimental Protocols
Protocol 1: Synthesis via O-Methylation (Route A)
Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen.[1][2] Use in a fume hood with appropriate PPE.[1][2]
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one (1.39 g, 10.0 mmol) in anhydrous THF (20 mL) and cool to 0°C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 440 mg, 11.0 mmol) portion-wise. Evolution of hydrogen gas will occur.[2] Stir at 0°C for 30 minutes until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (0.75 mL, 12.0 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor by TLC (10% MeOH in DCM).[2]
-
Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM) to yield the title compound as a pale yellow oil.
Protocol 2: Structural Validation (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=2.5 Hz, 1H, H-6), 7.28 (dd, J=9.5, 2.5 Hz, 1H, H-4), 6.55 (d, J=9.5 Hz, 1H, H-3), 4.25 (s, 2H, -CH₂-), 3.55 (s, 3H, N-Me), 3.35 (s, 3H, O-Me).[1]
-
Interpretation: The doublet at ~6.55 ppm is characteristic of the C3 proton alpha to the carbonyl.[2] The singlet at 3.55 ppm confirms N-methylation.[1][2]
Applications in Drug Discovery
Pharmacophore Utility
This molecule is a bioisostere of Pirfenidone (5-methyl-1-phenylpyridin-2-one), an approved antifibrotic drug.[1][2]
-
Vector Exploration: The N-methyl group (vs. N-phenyl) reduces steric bulk and lipophilicity, potentially altering metabolic clearance (Cl_int).[1][2]
-
H-Bonding: The methoxymethyl group replaces the 5-methyl group, adding a hydrogen bond acceptor.[1][2] This is often used to optimize potency by engaging specific serine or threonine residues in a target binding pocket (e.g., p38 MAPK or TGF-β pathways).[1][2]
Fragment-Based Drug Discovery (FBDD)
As a low molecular weight fragment (MW < 160), it is an ideal "seed" for FBDD campaigns.[1][2]
-
Ligand Efficiency (LE): High, due to the rigid aromatic core and lack of rotatable bonds (except the methoxy group).[2]
-
Growth Vectors: The C3 and C4 positions are accessible for C-H activation or halogenation/coupling reactions to grow the fragment into a lead compound.[2]
SAR Diagram
Caption: Key structural vectors for medicinal chemistry optimization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12755, 1-Methyl-2(1H)-pyridinone. Retrieved from [Link].[2]
- Fujita, M. et al. (2002).Synthesis and Bioactivity of Pyridone Derivatives as Anti-fibrotic Agents. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for Pirfenidone analogs).
Sources
- 1. 1003-68-5|5-Methylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-methylpyridin-2(1H)-one | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-(Methoxymethyl)-1-methylpyridin-2-one | 2140327-26-8 [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
